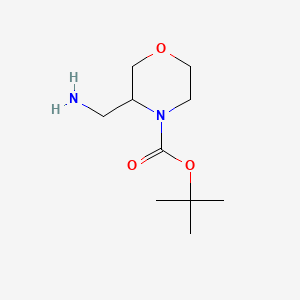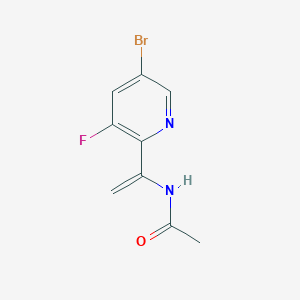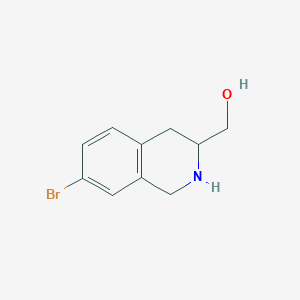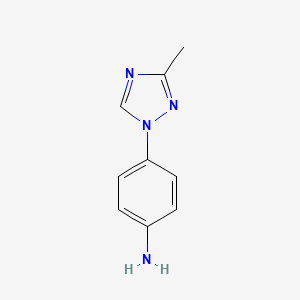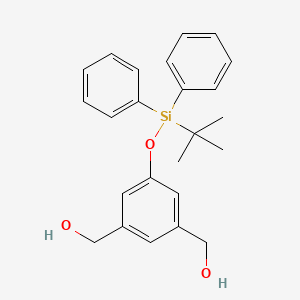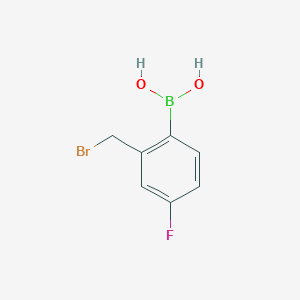
3-溴-2-氯-5-(三氟甲基)苯硼酸
描述
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is a versatile organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions. This compound features a phenyl ring substituted with bromine, chlorine, and trifluoromethyl groups, and a boronic acid functional group, making it a valuable reagent in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 3-bromo-2-chloro-5-(trifluoromethyl)benzene with boronic acid derivatives under palladium-catalyzed conditions.
Grignard Reaction: Another method involves the reaction of 3-bromo-2-chloro-5-(trifluoromethyl)benzene with magnesium to form a Grignard reagent, which is then reacted with boronic acid esters.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form phenolic derivatives and reduction to form corresponding boronic esters.
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling.
Phenolic Derivatives: From oxidation reactions.
Boronic Esters: From reduction reactions.
科学研究应用
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Employed in the study of enzyme inhibitors and biological probes. Medicine: Utilized in the development of new drugs and therapeutic agents. Industry: Applied in the production of materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary target of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action result in the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored at ambient temperature . Furthermore, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by the chemical environment in which it is used.
生化分析
Biochemical Properties
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic acid with palladium catalysts, leading to the formation of biaryl compounds . The compound interacts with enzymes such as palladium complexes, which facilitate the transmetalation process, transferring the organic group from boron to palladium . This interaction is crucial for the synthesis of complex organic molecules, making 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid an essential reagent in organic chemistry.
Cellular Effects
The effects of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid on various cell types and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins . This suggests that 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid may have similar effects on cellular processes.
Molecular Mechanism
At the molecular level, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The compound binds to palladium catalysts, facilitating the transmetalation process, which is a key step in the formation of carbon-carbon bonds . This binding interaction is essential for the catalytic cycle, enabling the synthesis of biaryl compounds. Additionally, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which may contribute to their biological activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under ambient conditions but may degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and other degradation products . These changes can affect the compound’s efficacy in biochemical reactions and its impact on cellular function.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid at different dosages in animal models have not been extensively studied. Boronic acids are known to exhibit dose-dependent effects, with higher doses potentially leading to toxicity . In animal studies, boronic acids have been shown to affect various physiological processes, including enzyme inhibition and metabolic alterations . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s biochemical efficacy.
Metabolic Pathways
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound participates in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . Additionally, boronic acids can be metabolized through hydrolysis, leading to the formation of boronic esters and other metabolites
Transport and Distribution
The transport and distribution of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its chemical properties. Boronic acids can interact with transporters and binding proteins, affecting their localization and accumulation . The compound’s distribution is also dependent on its ability to form reversible covalent bonds with cellular components, which can influence its bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is determined by its interactions with cellular components and targeting signals. Boronic acids can be directed to specific compartments or organelles through post-translational modifications and binding interactions . These localization patterns are essential for understanding the compound’s activity and function within cells, as they can influence its role in biochemical reactions and cellular processes .
相似化合物的比较
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid is unique due to its combination of halogen substituents and boronic acid functionality, which provides versatility in organic synthesis and cross-coupling reactions.
属性
IUPAC Name |
[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrClF3O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIZIJSYGAIRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659381 | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-85-3 | |
| Record name | B-[3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-2-chloro-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


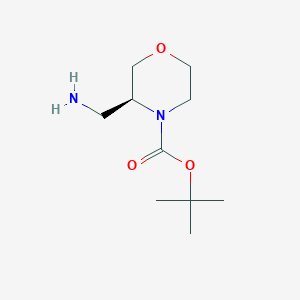


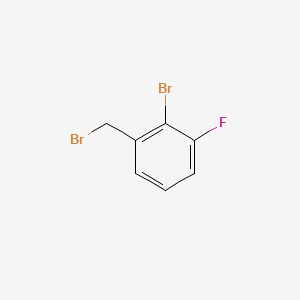


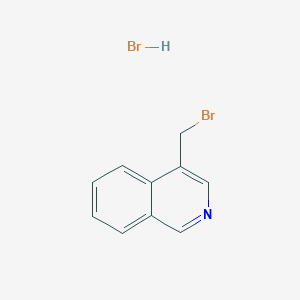
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
